Enantiomeric Purity Specification for Chiral Synthesis: (S)-2-Diphenylmethylpyrrolidine vs. Racemate
The (S)-enantiomer of 2-diphenylmethylpyrrolidine is commercially available with a specified optical purity, which is critical for its application as a chiral solvating agent (CSA) in NMR. For chiral applications requiring a defined stereochemical outcome, the racemic mixture is an inadequate substitute [1].
| Evidence Dimension | Optical Purity (Specific Rotation) |
|---|---|
| Target Compound Data | [α]²⁴/D = -3.0° (c = 1% in chloroform) for the (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-diphenylmethylpyrrolidine: [α]²⁰/D = 0.0° |
| Quantified Difference | Absolute difference of 3.0° in specific rotation, confirming the presence of a single enantiomer. |
| Conditions | Measured at 24-25 °C in a 1% chloroform solution . |
Why This Matters
Procurement of the specific (S)-enantiomer with a defined specific rotation of -3.0° ensures the correct stereochemical input for asymmetric reactions or NMR analysis, whereas the racemate is ineffective for these chiral recognition tasks.
- [1] Bailey DJ, O'Hagan D, Tavasli M. A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis. Tetrahedron: Asymmetry. 1997;8(1):149-153. View Source
